Sodium 3-amino-7-sulfonaphthalene-2-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

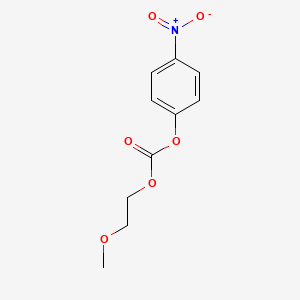

Sodium 3-amino-7-sulfonaphthalene-2-sulfonate, often referred to as S3AS, is a sulfonated aromatic compound that has been used in a variety of scientific research applications. It is a highly soluble, water-soluble compound that has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Polymer Synthesis and Characterization

Research has demonstrated the use of naphthalene sulfonic acid derivatives in the synthesis and characterization of new polymeric materials. For example, electrochemical oxidative polymerization of sodium 4-amino-3-hydroxynaphthalene-1-sulfonate, a compound related to Sodium 3-amino-7-sulfonaphthalene-2-sulfonate, has been used to synthesize semiconducting, electroactive, water-soluble polymeric materials. These materials have been characterized by various spectroscopic techniques, indicating potential applications in electronics and materials science (Ćirić-Marjanović et al., 2006).

Environmental Applications

In environmental applications, derivatives of this compound have been utilized in the treatment of industrial effluents. A study investigated the removal of specific dyes from synthesized and real effluents through electrocoagulation using solar cells, highlighting the potential for energy-efficient wastewater treatment processes. This demonstrates the compound's relevance in developing sustainable environmental remediation technologies (Pirkarami et al., 2013).

Analytical Chemistry

In the field of analytical chemistry, sodium sulfonate derivatives have been employed as reagents for the analysis of amines and amino acids. Sodium benzoxazole-2-sulfonate, for instance, has been used to form fluorescent derivatives of amines and amino acids for HPLC analysis with fluorescence or UV detection. This application is crucial for biochemical analysis and pharmaceutical research, offering a method for the sensitive and selective detection of these biomolecules (Idowu & Adewuyi, 1993).

Supramolecular Chemistry

This compound derivatives have also found applications in supramolecular chemistry. Metal sulfonatocalix[4,5]arene complexes have been synthesized, demonstrating the compound's utility in constructing layered structures, capsules, and spheres through self-assembly. These structures have potential applications in materials science, catalysis, and drug delivery systems, showcasing the versatility of sulfonate derivatives in designing complex molecular architectures (Atwood et al., 2001).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-amino-7-sulfonaphthalene-2-sulfonate involves the sulfonation of 3-amino-7-nitronaphthalene followed by reduction of the nitro group to an amino group and subsequent sulfonation of the amino group.", "Starting Materials": [ "3-amino-7-nitronaphthalene", "Sulfuric acid", "Sodium nitrate", "Sodium sulfite", "Sodium hydroxide", "Sodium carbonate" ], "Reaction": [ "Step 1: Sulfonation of 3-amino-7-nitronaphthalene using sulfuric acid and sodium nitrate to form 3-amino-7-nitronaphthalene-2-sulfonic acid", "Step 2: Reduction of the nitro group to an amino group using sodium sulfite and sodium hydroxide to form 3-amino-7-naphthalenesulfonic acid", "Step 3: Sulfonation of the amino group using sulfuric acid and sodium carbonate to form Sodium 3-amino-7-sulfonaphthalene-2-sulfonate" ] } | |

CAS RN |

5332-41-2 |

Molecular Formula |

C10H8NNaO6S2 |

Molecular Weight |

325.3 g/mol |

IUPAC Name |

sodium;6-amino-7-sulfonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO6S2.Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |

InChI Key |

SBRWTQONIUBBNF-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] |

Related CAS |

5332-41-2 135-50-2 79873-40-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)

![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)